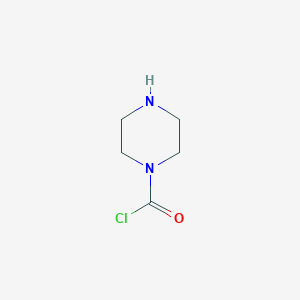

Piperazine-1-carbonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

piperazine-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClN2O/c6-5(9)8-3-1-7-2-4-8/h7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGSNUOZGBDODP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624643 | |

| Record name | Piperazine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69433-07-4 | |

| Record name | Piperazine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Piperazine 1 Carbonyl Chloride

Classical and Established Synthesis Pathways

The foundational methods for synthesizing Piperazine-1-carbonyl chloride rely on the use of highly reactive carbonylating agents. These pathways are well-established but often require stringent safety protocols due to the hazardous nature of the reagents involved.

Phosgene-Mediated Carbonylation of Piperazines

The reaction of piperazine (B1678402) with phosgene (B1210022) (carbonyl chloride) represents a primary and long-standing method for the synthesis of this compound. This nucleophilic acyl substitution reaction is typically performed under anhydrous conditions to prevent the hydrolysis of the highly reactive phosgene and the product. The process involves dissolving piperazine in an inert organic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), and then introducing phosgene under controlled temperature conditions, often between 0°C and 5°C, to minimize side reactions.

A critical parameter in this synthesis is the stoichiometry; a 1:1 molar ratio of piperazine to phosgene is crucial to favor the formation of the desired mono-acylated product and avoid the formation of the 1,4-disubstituted byproduct. The reaction of tertiary amines with phosgene can also be utilized in a dealkylation process to form carbamoyl (B1232498) chlorides, highlighting the reactivity of phosgene. researchgate.net

Synthesis Utilizing Trichloromethyl Carbonate Derivatives

Due to the extreme toxicity and handling difficulties of phosgene gas, safer solid alternatives such as bis(trichloromethyl) carbonate, commonly known as triphosgene (B27547), and diphosgene are frequently employed. google.com Triphosgene, a stable crystalline solid, serves as a convenient substitute, decomposing in situ to generate phosgene under reaction conditions. nih.gov

This method is widely adopted for the synthesis of this compound and its derivatives. For instance, the synthesis of 4-benzhydrylpiperazin-1-yl carbonyl chloride is achieved by reacting 1-benzhydrylpiperazine (B193184) with triphosgene in anhydrous dichloromethane at low temperatures (0–5°C). The reaction often includes a base, such as triethylamine (B128534) or pyridine (B92270), to act as a scavenger for the hydrochloric acid (HCl) byproduct that is formed. researchgate.net Similarly, 1-chloroformyl-4-methylpiperazine hydrochloride can be prepared from N-methylpiperazine and triphosgene in an organic solvent. google.com The use of triphosgene is considered a more convenient and safer approach for producing various carbonyl chlorides. nih.govlookchem.com

Table 1: Classical Synthesis of this compound Derivatives

| Starting Piperazine | Carbonylating Agent | Solvent | Conditions | Base | Yield | Reference |

|---|---|---|---|---|---|---|

| Piperazine | Phosgene | Dichloromethane (DCM) / Tetrahydrofuran (THF) | 0–5°C, Anhydrous | - | - | |

| 1-Benzhydrylpiperazine | Triphosgene | Dichloromethane (DCM) | 0–5°C, 4–6 hours | Pyridine / Triethylamine | 70–75% | |

| N-Methylpiperazine | Triphosgene (di(trichloromethyl) carbonic ester) | Benzene | 15–150°C, 1-10 hours | - | - | google.com |

| 4-Piperidinopiperidine | Triphosgene | Methylene Chloride | 20-25°C | - | - | google.com |

Contemporary and Advanced Synthetic Approaches

Modern synthetic chemistry has driven the development of more sophisticated and selective methods for the preparation of this compound, aiming to improve efficiency, safety, and substrate scope.

Acylation Reactions with Substituted Piperazines

The synthesis of specific N-substituted piperazine-1-carbonyl chlorides is a common requirement in medicinal chemistry. These are typically prepared by applying classical carbonylation methods to pre-substituted piperazine derivatives. For example, 4-(2-Chlorophenyl)this compound is synthesized through the acylation of 4-(2-chlorophenyl)piperazine with a carbonyl chloride reagent. evitachem.com Likewise, 4-Ethyl-piperazine-1-carbonyl chloride can be produced by reacting 4-ethylpiperazine with phosgene or thionyl chloride. smolecule.com

A significant challenge in these reactions is achieving chemoselectivity, particularly avoiding the formation of undesired byproducts through reactions at multiple sites. The direct N-monoacylation of piperazine itself is often problematic, leading to mixtures of products. muni.cz

Carbon Monoxide and Chlorinating Agent Combinations for this compound Formation

An advanced approach involves the use of carbon monoxide (CO) as the C1 building block, which is a more atom-economical and less hazardous alternative to phosgene. diva-portal.org The synthesis of compounds like 4-Ethyl-piperazine-1-carbonyl chloride can be achieved by reacting 4-ethylpiperazine with carbon monoxide in the presence of a suitable chlorinating agent under controlled conditions. smolecule.com

This strategy often falls under the umbrella of transition-metal-catalyzed carbonylation reactions. Palladium-mediated carbonylations, for instance, are a versatile tool for creating carbonyl compounds from carbon monoxide. diva-portal.orgdiva-portal.org These reactions involve the combination of a nucleophile (the piperazine), carbon monoxide, and an oxidant or a system that can provide the chloride, to form the desired carbonyl chloride product. diva-portal.org

Chemoselective Functionalization via Piperazin-1-ium (B1237378) Cations

A novel and highly chemoselective method for preparing 1-monosubstituted piperazines involves the strategic use of the piperazine-1-ium cation. muni.cz The reaction of piperazine with electrophilic reagents typically yields a mixture of 1-substituted, 1,4-disubstituted, and unreacted starting material. muni.cz By monoprotonating piperazine, one of the nitrogen atoms is effectively protected, allowing the other to react selectively. muni.cz

This protocol relies on reacting the piperazine-1-ium cation with electrophiles like carbamoyl chlorides. muni.cz The required piperazine-1-ium cation can be generated in situ by using acetic acid as the reaction medium or by the chemisorption of piperazine onto a weakly acidic cation-exchanger resin. muni.cz This approach represents a simplified and efficient method for direct and selective 1-monosubstitution, bypassing more complex protection/deprotection schemes. muni.cz

Optimization of Synthetic Parameters for this compound

The synthesis of this compound, a crucial intermediate in medicinal chemistry, is typically achieved through the reaction of piperazine with phosgene or its safer equivalents, such as triphosgene. The efficiency, yield, and purity of the final product are highly dependent on the careful optimization of several key reaction parameters. These include the choice of solvent, the control of temperature and pressure, and the stoichiometric ratio of the reactants.

Impact of Solvent Systems on Reaction Efficacy and Yield

The solvent system employed in the synthesis of this compound plays a pivotal role in reaction efficacy and product yield. The ideal solvent must be inert to the highly reactive acylating agents and should facilitate the reaction by appropriately solvating reactants and intermediates.

Inert anhydrous solvents are a primary requirement for this synthesis to prevent the hydrolysis of the carbonyl chloride group. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly utilized solvents that meet this criterion, providing a non-reactive medium for the synthesis. Polar aprotic solvents, such as dimethylformamide (DMF), have been noted to enhance reactivity by stabilizing the transition states during the nucleophilic acyl substitution process.

Research on related piperazine derivatives highlights the significant impact of solvent choice on yield and purity. For instance, in the synthesis of 4-methyl-1-piperazinecarbonyl chloride hydrochloride, changing the solvent to dioxane and increasing the temperature to 90–115 °C resulted in an improved yield of 80.3% and a purity of 99.4%. Another study involving the synthesis of 1-benzhydryl-piperazine derivatives demonstrated that using dichloromethane as a solvent in the presence of triethylamine yielded products in a range of 65-90%. tandfonline.com

The selection of a suitable solvent system is therefore a critical optimization step, influencing not only the reaction rate but also the product's final yield and purity.

Table 1: Effect of Different Solvents on Piperazine Acylation Reactions

| Solvent | Reactants | Conditions | Yield | Observations | Reference |

|---|---|---|---|---|---|

| Dichloromethane (DCM) | 1-Benzhydrylpiperazine, Substituted Acid Chlorides | Presence of Triethylamine | 65-90% | Good yield for nucleophilic substitution. | tandfonline.com |

| Tetrahydrofuran (THF) | Piperazine, Acylating Agent | Anhydrous conditions, 0-5°C | >95% purity achievable | Standard inert solvent for minimizing side reactions. | |

| Dioxane | 1-Methylpiperazine (B117243), Trichloromethyl Carbonate Ether | 90–115 °C | 80.3% | Higher temperature and specific solvent led to high yield and purity (99.4%). | |

| Dimethylformamide (DMF) | Piperazine, Boc Anhydride | 0-25°C | Not specified | Enhances reactivity by stabilizing transition states. |

Temperature and Pressure Control for Product Selectivity

Precise control over temperature and pressure is fundamental for achieving high product selectivity and minimizing the formation of undesirable by-products.

Temperature: Low-temperature conditions, typically between 0°C and 5°C, are frequently recommended for the reaction between piperazine and phosgene (or its derivatives). Maintaining this low temperature range is crucial to suppress side reactions, such as the hydrolysis of the acyl chloride by any trace moisture and the formation of urea (B33335) derivatives from phosgene dimerization. For the synthesis of 4-benzhydrylpiperazin-1-yl carbonyl chloride, reactions are maintained below 0°C during acyl chloride formation to specifically suppress hydrolysis.

However, the optimal temperature can be influenced by the specific substrates and reagents used. For example, the synthesis of 4-methyl-1-piperazinecarbonyl chloride hydrochloride can be conducted at temperatures ranging from 15–150 °C, with a common range of 80–115 °C achieving high yields. This indicates that for less reactive piperazine derivatives or different acylating agents, elevated temperatures may be necessary to drive the reaction to completion.

Pressure: While specific pressure values are not extensively detailed in standard laboratory procedures, pressure control is a significant parameter in industrial-scale production. Large-scale reactions often employ stringent pressure controls to ensure safety, particularly when handling toxic gases like phosgene. The use of continuous flow reactors in industrial settings can enhance the safety and efficiency of the process, allowing for consistent product quality through precise management of parameters including pressure.

Table 2: Influence of Temperature on this compound Synthesis

| Compound | Temperature Range (°C) | Purpose | Reference |

|---|---|---|---|

| This compound | 0 to 5 | Minimize side reactions and hydrolysis. | |

| 4-Benzhydrylpiperazin-1-yl carbonyl chloride | < 0 | Suppress hydrolysis during acyl chloride formation. | |

| 4-Methyl-1-piperazinecarbonyl chloride hydrochloride | 15 to 150 (commonly 80-115) | Optimize yield (up to 87%) and purity for specific derivatives. |

Stoichiometric Ratio Effects on Reaction Efficiency

The molar ratio of piperazine to the acylating agent is a critical factor that directly governs reaction efficiency and product distribution. Since piperazine possesses two secondary amine groups with similar reactivity, controlling the stoichiometry is essential to favor the desired mono-acylated product over the di-acylated by-product.

To achieve selective mono-acylation, a 1:1 molar ratio of piperazine to the acylating agent is theoretically ideal. However, reactions of piperazine with electrophilic reagents are often not chemoselective and can produce a mixture of 1-substituted, 1,4-disubstituted, and unreacted piperazine. researchgate.netmuni.cz To circumvent this, strategies such as using a slight excess of the piperazine or, conversely, the acylating agent under controlled conditions are employed.

In some syntheses, a slight excess of the acylating agent is used to ensure the complete conversion of the starting amine. For example, in the synthesis of 4-benzhydrylpiperazin-1-yl carbonyl chloride, a 1.1:1 molar ratio of the acylating agent to the piperazine derivative is used to minimize oligomerization. For the synthesis of 4-Boc-1-piperazinecarbonyl Chloride, a 2:1 excess of phosgene has been used to optimize the yield.

Conversely, when reacting acyl chloride with piperazine to form an amide, a significant excess of piperazine (e.g., 3.0 equivalents) can be used to minimize the formation of the bis-amide by-product. nih.gov The slow addition of the acylating agent to a solution of piperazine is another effective technique to maintain a high effective ratio of piperazine to the electrophile, thereby reducing the chance of di-substitution.

Table 3: Effect of Stoichiometric Ratios on Product Formation

| Piperazine Derivative : Acylating Agent Ratio | Observed Outcome | Rationale | Reference |

|---|---|---|---|

| 1 : 1 | Critical for avoiding over-acylation. | Theoretically ideal for mono-substitution. | |

| 1 : 1.1 | Minimizes oligomerization. | Ensures complete reaction of the starting amine. | |

| 1 : 2 | Yield optimization for Boc-protected derivative. | Drives the reaction towards the desired product. | |

| 3 : 1 (Piperazine : Acyl Chloride) | High yield of mono-amide product. | Excess piperazine acts as both reactant and base, minimizing bis-amide formation. | nih.gov |

Chemical Reactivity and Reaction Mechanisms of Piperazine 1 Carbonyl Chloride

Nucleophilic Acyl Substitution Pathways of the Carbonyl Chloride Moiety

The cornerstone of piperazine-1-carbonyl chloride's reactivity lies in nucleophilic acyl substitution. libretexts.org The carbonyl carbon is highly electrophilic, readily attacked by various nucleophiles. This process involves the addition of a nucleophile to the carbonyl group, forming a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. libretexts.org This pathway is fundamental to the formation of amides, esters, and thioesters.

Reaction with Amine Nucleophiles for Carboxamide Formation

The reaction of this compound with primary or secondary amines is a common and efficient method for the synthesis of piperazine-1-carboxamides. google.com This reaction proceeds through a nucleophilic acyl substitution mechanism where the amine nitrogen attacks the electrophilic carbonyl carbon. The subsequent loss of a chloride ion and a proton results in the formation of a stable carboxamide linkage.

These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Inert solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly employed. The reaction conditions, including temperature and stoichiometry, are crucial for optimizing the yield and minimizing side reactions. For instance, maintaining a low temperature (0–5°C) can help to control the reaction's exothermicity and prevent unwanted side reactions.

A variety of amine nucleophiles can be used, leading to a diverse range of piperazine-1-carboxamide (B1295725) derivatives. These derivatives are of significant interest in medicinal chemistry, with some exhibiting biological activities such as antifungal properties. nih.gov

Table 1: Examples of Carboxamide Formation from this compound

| Amine Nucleophile | Product | Reaction Conditions | Reference |

| Primary and Secondary Amines | 1-Alkyl-piperazine-4-carboxamides | Inert solvent (chloroform, benzene, etc.), reflux | google.com |

| Substituted Anilines | N-Aryl piperazine-1-carboxamides | Not specified | researchgate.net |

| Various Amines | Piperazine-1-carboxamide derivatives | Not specified | amazonaws.com |

Reactions with Oxygen-Containing Nucleophiles (Alcohols) Leading to Esters

This compound readily reacts with alcohols to form the corresponding carbamate (B1207046) esters. smolecule.com This reaction also follows a nucleophilic acyl substitution pathway, with the alcohol's oxygen atom acting as the nucleophile. The reaction is often facilitated by the use of a base to scavenge the HCl produced.

The synthesis of carbamates from carbamoyl (B1232498) chlorides and alcohols can be catalyzed by Lewis acids such as zinc chloride (ZnCl₂), which enhances the electrophilicity of the carbonyl carbon. acs.org A variety of alcohols, including both aromatic and aliphatic ones, can be successfully employed to generate a diverse array of carbamate products. acs.org In some cases, triphosgene (B27547) can be used in conjunction with an alcohol and an amine to form carbamates. nih.gov

Table 2: Synthesis of Carbamates from this compound and Alcohols

| Alcohol | Catalyst/Base | Product | Reference |

| Aromatic and Aliphatic Alcohols | Zinc Chloride | Carbamate Esters | acs.org |

| Various Primary and Secondary Alcohols | Triethylamine | Carbamate Esters | nih.gov |

Reactions with Sulfur-Containing Nucleophiles (Thiols) Leading to Thioesters

In a similar fashion to amines and alcohols, thiols can react with this compound to yield thiocarbamates (also known as thioesters). The sulfur atom of the thiol acts as the nucleophile, attacking the carbonyl carbon and displacing the chloride ion.

The synthesis of S-alkyl thiocarbamates can also be achieved through other routes, for instance, by reacting a carbamoyl chloride with a sodium alkanethiolate or with a thiol in the presence of anhydrous zinc chloride. google.com Another method involves the reaction of dithiocarbamic acids with various electrophiles. researchgate.netacs.org While direct reactions of this compound with thiols are less extensively documented in readily available literature compared to reactions with amines and alcohols, the chemical principles of nucleophilic acyl substitution strongly support this reactivity.

Interaction with Organometallic Reagents

The electrophilic carbonyl chloride group of this compound is also susceptible to attack by the nucleophilic carbon of organometallic reagents.

Grignard Reagent Additions and Subsequent Transformations

Grignard reagents (R-MgX) are potent nucleophiles that react with acyl chlorides. chemistrysteps.com The reaction of this compound with a Grignard reagent is expected to proceed via nucleophilic acyl substitution to initially form a ketone. However, because ketones are also reactive towards Grignard reagents, the reaction typically proceeds further, with a second equivalent of the Grignard reagent adding to the ketone to form a tertiary alcohol after an acidic workup. chemistrysteps.compressbooks.pub This makes the selective formation of a ketone challenging when using Grignard reagents. chemistrysteps.com

It is important to note that the reactivity of Grignard reagents can be modulated. For instance, less reactive organocuprates (Gilman reagents) can react with acyl chlorides to selectively form ketones, as they are generally unreactive towards the ketone product. chemistrysteps.com While specific examples of the reaction of this compound with Grignard reagents are not extensively detailed in the provided search results, the general reactivity of acyl chlorides with Grignard reagents is a well-established principle in organic chemistry. smolecule.comchemistrysteps.com

Hydrolytic Stability and Mitigation Strategies for this compound

A significant aspect of the chemistry of this compound is its sensitivity to moisture. evitachem.com The carbonyl chloride group is prone to hydrolysis, a reaction in which water acts as a nucleophile, leading to the formation of the corresponding carboxylic acid and, upon decarboxylation, piperazine (B1678402) and carbon dioxide. smolecule.com

This hydrolytic instability necessitates careful handling and storage of the compound under anhydrous (dry) conditions to maintain its integrity and reactivity for desired transformations. evitachem.com

Mitigation Strategies:

Several strategies are employed to minimize hydrolysis during the synthesis and use of this compound:

Anhydrous Conditions: Strict exclusion of moisture is paramount. This is achieved by using dry solvents, inert atmospheres (e.g., nitrogen or argon), and specialized equipment like gloveboxes.

Temperature Control: Performing reactions at low temperatures (e.g., 0–5°C) can slow down the rate of hydrolysis, which often has a higher activation energy than the desired nucleophilic substitution reaction.

Rapid Workup: Minimizing the time the compound is exposed to aqueous environments during the reaction workup is crucial.

Use of Safer Reagents: In the synthesis of this compound itself, replacing highly toxic and moisture-sensitive phosgene (B1210022) with safer alternatives like triphosgene (bis(trichloromethyl) carbonate) is a common practice.

Mechanisms of Hydrolysis in Protic Environments

This compound is a highly reactive compound, a characteristic primarily attributed to its electrophilic carbonyl chloride group. This reactivity, however, also renders it susceptible to hydrolysis in the presence of protic solvents, most notably water. The hydrolysis mechanism proceeds via a nucleophilic acyl substitution pathway.

The process begins with the nucleophilic attack of a water molecule on the electron-deficient carbonyl carbon of the this compound. This leads to the formation of an unstable tetrahedral intermediate. Subsequently, this intermediate collapses, resulting in the elimination of a chloride ion (Cl⁻) and the formation of piperazine-1-carboxylic acid. This carboxylic acid derivative is itself unstable and readily undergoes decarboxylation, breaking down to yield piperazine and carbon dioxide gas. smolecule.com The eliminated chloride ion combines with a proton from the environment to form hydrochloric acid (HCl).

Due to this high sensitivity to moisture, the compound must be handled under anhydrous conditions to prevent decomposition. ambeed.com Exposure to atmospheric humidity or wet solvents can lead to rapid degradation, diminishing the yield and purity of desired reaction products. The hydrolysis of the carbonyl chloride functionality is a significant consideration in its storage and application, necessitating the use of inert atmospheres and dry solvents. ambeed.com

Anhydrous Reaction Conditions and Acid Scavenging for Enhanced Stability

To harness the synthetic utility of this compound and prevent its premature degradation via hydrolysis, reactions are conducted under strictly anhydrous conditions. vulcanchem.com This involves the use of dry, polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (B52724), which can dissolve the reactants while remaining unreactive towards the carbonyl chloride group. Furthermore, reactions are often carried out under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture. ambeed.com Low-temperature conditions, often between 0–5°C, are also employed to minimize side reactions and decomposition.

A critical aspect of reactions involving this compound is the management of the hydrochloric acid (HCl) byproduct generated during nucleophilic substitution. smolecule.com When this compound reacts with a nucleophile, such as an amine or an alcohol, HCl is liberated. If left in the reaction mixture, this acid can protonate the nucleophile or the basic nitrogen of the piperazine ring, rendering them unreactive and halting or slowing the reaction. smolecule.com

To counteract this, an acid scavenger or base is added to the reaction mixture. The scavenger's role is to neutralize the HCl as it is formed, driving the reaction to completion. Common acid scavengers include tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), as well as inorganic bases like anhydrous potassium carbonate (K₂CO₃). google.compsu.edueurjchem.com The choice of scavenger depends on the specific reaction conditions and the nature of the reactants. For instance, triethylamine is frequently used in DCM for reactions with amines to form urea (B33335) derivatives. google.compsu.edu In some applications, polymer-bound scavengers, such as silica-grafted morpholine (B109124) or piperazine, can be used to simplify product purification by filtration. sigmaaldrich.com

| Parameter | Common Examples | Purpose | Reference |

|---|---|---|---|

| Anhydrous Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Prevent hydrolysis of the carbonyl chloride group. | |

| Acid Scavengers | Triethylamine (TEA), Potassium Carbonate (K₂CO₃), N,N-Diisopropylethylamine (DIPEA) | Neutralize HCl byproduct to prevent reactant protonation and drive the reaction forward. | smolecule.compsu.edueurjchem.com |

| Atmosphere | Nitrogen, Argon | Exclude atmospheric moisture and prevent degradation. | ambeed.com |

| Temperature | 0–25°C | Control reaction rate and minimize decomposition and side reactions. |

Regioselectivity Considerations in Complex Reaction Systems

Regioselectivity is a paramount consideration in reactions involving piperazine and its derivatives due to the presence of two potentially reactive nitrogen atoms. In unsubstituted piperazine, the two secondary amines are chemically equivalent. However, in many synthetic applications, piperazine derivatives are used where the two nitrogens are inequivalent, leading to challenges in controlling which nitrogen reacts. Reactions of piperazine with electrophilic reagents can often yield a mixture of 1-monosubstituted and 1,4-disubstituted products. muni.czmuni.cz

One effective strategy to achieve mono-substitution is to modulate the nucleophilicity of one of the piperazine nitrogens. This can be accomplished by reacting piperazine with a strong acid in a 1:1 molar ratio to form the piperazin-1-ium (B1237378) salt in situ. muni.czgoogle.com The protonated nitrogen is rendered non-nucleophilic, directing the electrophilic attack of an agent like an acyl chloride to the remaining free secondary amine. muni.czmuni.cz This method provides a direct and simplified protocol for preparing a variety of 1-monosubstituted piperazines. muni.cz

In the context of this compound itself, the compound is already a mono-substituted piperazine. The primary regioselectivity question arises when it is reacted with a complex nucleophile possessing multiple reactive sites. For instance, in a molecule containing both an alcohol (-OH) and a primary amine (-NH₂) group, the more nucleophilic amine will preferentially attack the carbonyl chloride. This inherent difference in nucleophilicity can be exploited to achieve selective acylation.

Furthermore, when synthesizing derivatives of this compound, such as those used in pharmaceuticals like Olaparib, controlling regioselectivity is crucial. google.com For example, in the synthesis of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one, the controlled, dropwise addition of cyclopropane (B1198618) carbonyl chloride to a piperazine-containing intermediate at low temperatures ensures that acylation occurs regioselectively on the desired piperazine nitrogen, preventing unwanted reactions at other potential sites like a phthalazinone nitrogen. google.com The use of bulky protecting groups, such as the tert-butoxycarbonyl (Boc) group, can also sterically hinder one nitrogen, directing reactions to the less hindered site.

| Factor/Strategy | Description | Outcome | Reference |

|---|---|---|---|

| In Situ Protonation | Formation of a piperazin-1-ium salt by reacting piperazine with one equivalent of acid. | Deactivates one nitrogen, allowing for selective mono-substitution on the other. | muni.czmuni.cz |

| Steric Hindrance | A bulky group (e.g., Boc) on one nitrogen blocks access for incoming reagents. | Directs substitution to the less sterically hindered nitrogen atom. | |

| Nucleophile Reactivity | In a multifunctional substrate, the most nucleophilic group (e.g., amine > alcohol) reacts preferentially. | Selective acylation at the most reactive site. | smolecule.com |

| Controlled Reaction Conditions | Slow, dropwise addition of reagents at low temperatures. | Enhances regioselectivity by minimizing side reactions and reactions at less favorable sites. | google.com |

Advanced Applications of Piperazine 1 Carbonyl Chloride As a Synthetic Intermediate

Construction of Complex Heterocyclic Systems

The piperazine (B1678402) moiety is a prevalent structural motif in numerous biologically active compounds and approved drugs, owing to its favorable physicochemical properties and its ability to act as a scaffold for arranging pharmacophoric groups. nih.govrjptonline.orgresearchgate.net Piperazine-1-carbonyl chloride provides a direct and efficient means to introduce this valuable heterocyclic core into more complex molecular frameworks.

Synthesis of Piperazine-Containing Molecular Scaffolds

A significant application of this compound is in the creation of libraries of diverse molecules for drug discovery programs. rjptonline.org By reacting this compound with a variety of amines or other nucleophiles, chemists can rapidly generate a multitude of derivatives with distinct structural features. This approach is instrumental in identifying novel compounds with potential therapeutic applications, including antimicrobial and anticancer activities.

Integration into Polycyclic and Fused Ring Systems

The utility of this compound extends to the construction of more elaborate polycyclic and fused ring systems. The piperazine ring can be incorporated into larger, more complex structures, which is a common strategy in the design of novel therapeutic agents. nih.govmdpi.com For example, it can be used in the synthesis of bridged heterocyclic systems and other complex architectures found in various bioactive natural products and synthetic drugs. acs.org

The reaction of this compound with bifunctional molecules can lead to the formation of fused ring systems. For example, its reaction with a molecule containing both an amine and another nucleophilic group can result in an intramolecular cyclization, yielding a fused heterocyclic structure. This strategy allows for the creation of unique and complex molecular scaffolds that are often difficult to access through other synthetic routes.

Chemical Derivatization for Functional Group Introduction

Beyond its role in constructing the core heterocyclic framework, this compound is a valuable reagent for introducing specific functional groups and for modifying the properties of existing molecules.

Precursor in Diverse Carboxamide Bond Formations

The formation of carboxamide bonds is a cornerstone of medicinal chemistry, as this functional group is a key feature of many drug molecules. This compound serves as an excellent precursor for the synthesis of a wide variety of carboxamides. evitachem.com Its reaction with primary and secondary amines is a straightforward and high-yielding method for creating piperazine-1-carboxamides.

This reactivity is exploited in the synthesis of numerous compounds with diverse biological activities. For example, derivatives of piperazine-1-carboxamide (B1295725) have been investigated for their potential as inhibitors of various enzymes and receptors. researchgate.net The ability to easily introduce the piperazine-1-carboxamide moiety allows for systematic structure-activity relationship (SAR) studies, where the substituents on the piperazine ring and the amine component can be varied to optimize biological activity.

Functionalization for Prodrug Design

Prodrug design is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of drug molecules. This compound can be employed to functionalize drug candidates, converting them into prodrugs with enhanced characteristics such as improved solubility, stability, or targeted delivery.

A notable application in this area is the development of hypoxia-selective prodrugs. These are inactive compounds that are selectively activated in the low-oxygen environment characteristic of solid tumors. By incorporating a piperazine-1-carbonyl moiety functionalized with a bioreductive group, researchers have designed prodrugs that can be selectively activated by enzymes overexpressed in hypoxic cancer cells. acs.org This targeted approach can lead to more effective and less toxic cancer therapies. For example, certain piperazine-bearing nitrobenzamide derivatives have been developed as prodrugs for gene-directed enzyme prodrug therapy (GDEPT), showing efficacy in preclinical models. acs.org

Emerging Applications in Related Chemical Disciplines

The versatility of this compound is leading to its exploration in various other chemical disciplines beyond traditional medicinal chemistry. In materials science, piperazine-containing polymers are being investigated for a range of applications. The ability of this compound to react with diamines or other difunctional monomers makes it a useful building block for the synthesis of polyamides and other polymers.

Furthermore, the unique properties of the piperazine ring, such as its ability to act as a proton sponge and its conformational flexibility, are being exploited in the design of novel catalysts and supramolecular assemblies. The derivatization of this compound with different functional groups can lead to the creation of new ligands for metal-catalyzed reactions or building blocks for the construction of complex host-guest systems.

Below is a table summarizing some of the key applications and research findings related to this compound:

| Application Area | Specific Use | Research Finding |

| Heterocyclic Synthesis | Building block for piperazine-containing scaffolds | Versatile intermediate for creating diverse molecular libraries for drug discovery. rjptonline.org |

| Integration into polycyclic systems | Enables the construction of complex fused and bridged heterocyclic structures. nih.govacs.org | |

| Chemical Derivatization | Precursor for carboxamide bond formation | Efficiently reacts with amines to form a wide range of piperazine-1-carboxamides with potential biological activity. evitachem.com |

| Functionalization for prodrug design | Used to create hypoxia-selective prodrugs for targeted cancer therapy. acs.org | |

| Emerging Fields | Materials Science | Potential monomer for the synthesis of novel polymers. |

Derivatization for Agrochemical Compound Synthesis

This compound and its substituted analogs serve as crucial intermediates in the creation of novel agrochemical compounds. cymitquimica.comcymitquimica.com The inherent reactivity of the carbonyl chloride group allows for straightforward derivatization through nucleophilic substitution reactions with various nucleophiles like amines, alcohols, and thiols, yielding ureas, carbamates, and thiocarbamates, respectively. This versatility enables the systematic modification of molecular structures to optimize biological activity against specific agricultural pests and diseases.

The piperazine scaffold itself is a valuable pharmacophore in drug and agrochemical design. acs.org Its inclusion in a molecule can enhance properties such as water solubility and metabolic stability, which are advantageous for the development of effective agrochemicals. acs.org Research has explored the synthesis of various piperazine derivatives for potential use as herbicides, fungicides, and insecticides. For instance, derivatives like 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride are used as reagents in the synthesis of complex molecules, including certain agrochemicals. nbinno.comchemicalbook.com The synthesis of quinazolin-4(3H)-one derivatives incorporating a piperazine ring has demonstrated activity against parasites like Toxoplasma gondii, showcasing the potential of such scaffolds in developing agents against agricultural pathogens. acs.org

The general synthetic approach involves reacting this compound or a substituted version, such as 4-Benzylthis compound, with a molecule containing a desired bioactive component and a suitable functional group for reaction. cymitquimica.com This modular approach facilitates the creation of large libraries of compounds for high-throughput screening to identify potent agrochemical candidates.

| Piperazine Derivative | Synthetic Application | Potential Agrochemical Class | Reference |

|---|---|---|---|

| 4-(Bis(4-chlorophenyl)methyl)this compound | Used as a building block in organic synthesis for agrochemicals. | Fungicides, Herbicides | |

| 4-Methyl-1-piperazinecarbonyl chloride hydrochloride | Serves as an intermediate in the production of agrochemicals. | General Agrochemicals | cymitquimica.com |

| 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride | Reagent in the synthesis of various fine chemicals, including agrochemicals. | Fungicides, Insecticides | nbinno.comchemicalbook.com |

| 4-Benzylthis compound | Utilized in the development of agrochemicals. | General Agrochemicals | cymitquimica.com |

Utilization in Polymeric and Material Science Design

The unique structure of this compound and its derivatives makes them valuable building blocks in material science and polymer chemistry. They can be employed to introduce the piperazine moiety into polymer backbones or as pendant groups, imparting specific properties such as basicity, potential for further functionalization, and metal-ion chelation capabilities.

One significant application is in the synthesis of functional polymers. For example, piperazine derivatives are used to create polymer-supported reagents and scavengers. In one study, piperazine-substituted alkynes were prepared and subsequently attached to an azidomethyl polystyrene support via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction. mdpi.com This method allows for the creation of solid-phase materials that can be used for applications like metal ion extraction from solutions. mdpi.com

Another key area is the fabrication of advanced membranes through interfacial polymerization. The reaction between piperazine and an acyl chloride, such as trimesoyl chloride, at the interface of two immiscible solvents is a widely used method to create thin-film composite polyamide membranes for nanofiltration and reverse osmosis. nih.gov While piperazine itself is the amine monomer, the principles of this reaction highlight the role of the piperazine ring in forming robust, cross-linked polymer layers. The reactivity of this compound could similarly be harnessed to modify polymer surfaces or to synthesize novel membrane materials. Research has also focused on synthesizing functionalized polymers by reacting amine-terminated polymers with piperazine-based couplers, creating materials with specific functionalities like azetidinium groups for various applications. acs.org

| Piperazine-Containing Monomer/Intermediate | Polymer/Material Type | Synthetic Method | Application | Reference |

|---|---|---|---|---|

| Piperazine-substituted alkynes | Polymer-supported triazoles | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Metal ion extraction | mdpi.com |

| Piperazine | Polyamide thin-film composite membrane | Interfacial Polymerization (with Trimesoyl Chloride) | Nanofiltration | nih.gov |

| Piperazine-based coupler | Azetidinium-functionalized polytetrahydrofurans | Reaction with amine-functionalized polymers | Functional polymers | acs.org |

Analytical and Spectroscopic Characterization Techniques for Piperazine 1 Carbonyl Chloride and Its Derivatives

Chromatographic Purity Assessment

Chromatographic techniques are fundamental for evaluating the purity of Piperazine-1-carbonyl chloride and for monitoring the progress of reactions in which it is a reactant.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound and its derivatives. smolecule.com Reversed-phase HPLC is commonly employed for this purpose. A typical setup involves a C18 stationary phase, which is effective for separating the compound from potential impurities or starting materials.

The mobile phase composition is critical for achieving good separation. A common mobile phase consists of a mixture of acetonitrile (B52724) and water. For instance, an isocratic mobile phase of acetonitrile and water in a 70:30 ratio has been used effectively. Detection is frequently carried out using a UV detector, with the monitoring wavelength typically set in the range of 210–230 nm, where the piperazine-carbonyl chromophore absorbs. The purity is determined by the relative area of the main peak corresponding to the compound.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition | Source |

| Stationary Phase | C18 Column | |

| Mobile Phase | Acetonitrile / Water (e.g., 70:30 v/v) | |

| Detection | UV Spectroscopy (210–230 nm) | |

| Purpose | Purity Assessment & Reaction Monitoring |

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring the progress of chemical reactions involving this compound. humanjournals.comtandfonline.com This technique helps to visualize the consumption of starting materials and the formation of the desired product. humanjournals.com

For TLC analysis, silica (B1680970) gel plates (often Silica gel GF254) are used as the stationary phase. unodc.org A variety of mobile phase systems, or eluents, can be employed depending on the polarity of the reactants and products. Common solvent mixtures for piperazine (B1678402) derivatives include ethyl acetate/hexane, methanol (B129727)/chloroform, and benzene/methanol. humanjournals.comtandfonline.com After developing the chromatogram, the spots are typically visualized under UV light (at 254 nm) or by staining in an iodine chamber. humanjournals.comunodc.org The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and TLC system. humanjournals.com

Table 2: Common TLC Systems for Piperazine Derivatives

| Parameter | Description | Source |

| Stationary Phase | Silica Gel GF254 | unodc.org |

| Mobile Phase Examples | Ethyl Acetate:Hexane, Methanol:Chloroform (1:9), Benzene:Methanol (9:1) | humanjournals.comtandfonline.com |

| Visualization | UV Light (254 nm), Iodine Chamber | humanjournals.comunodc.org |

| Application | Reaction Progress Monitoring | humanjournals.comtandfonline.com |

Mass Spectrometry for Molecular Identification and Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of this compound and its derivatives, thereby validating their identity. smolecule.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of moderately polar and thermally labile molecules like piperazine derivatives. This soft ionization technique typically generates a protonated molecular ion, [M+H]⁺, which allows for the direct determination of the molecular weight. For this compound (C₅H₉ClN₂O, Molecular Weight: 148.59 g/mol ), the expected protonated molecular ion would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. google.com This technique is crucial for confirming the successful synthesis of the target compound. google.comresearchgate.net

Table 3: ESI-MS Data for this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Ionization Mode | Expected Ion | Observed m/z | Source |

| This compound | C₅H₉ClN₂O | 148.59 | ESI Positive | [M+H]⁺ | ~149.0 | google.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound, providing detailed information about the arrangement of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in the molecule. For this compound, the spectrum would show characteristic signals for the protons on the piperazine ring. The protons on the carbons adjacent to the nitrogen bearing the carbonyl chloride group will be in a different chemical environment compared to the protons on the other side of the ring, adjacent to the secondary amine (-NH) group.

The protons closer to the electron-withdrawing carbonyl chloride group are expected to be deshielded and thus appear at a higher chemical shift (downfield). In contrast, the protons near the -NH group would appear at a lower chemical shift (upfield). The signals for the piperazine protons typically appear as multiplets in the range of δ 2.5–4.0 ppm. researchgate.netasm.org The integration of these signals would correspond to the number of protons in each unique environment. For example, in a derivative, signals for piperazine protons have been observed as multiplets in the δ 3.66-3.78 ppm and δ 4.02-4.13 ppm regions. asm.org

Table 4: Representative ¹H NMR Data for a Piperazine Moiety in a Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Source |

| CH₂ (Piperazine) | 3.66 - 3.78 | Multiplet (m) | asm.org |

| CH₂ (Piperazine) | 4.02 - 4.13 | Multiplet (m) | asm.org |

Note: The exact chemical shifts for this compound can vary depending on the solvent and spectrometer frequency. The data presented is illustrative for a related piperazine structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for elucidating the carbon framework of this compound and its analogs. The chemical shift (δ) of each carbon atom provides critical information about its local electronic environment, allowing for the unambiguous assignment of the molecular structure.

The most deshielded carbon in the spectrum is typically the carbonyl carbon of the acyl chloride group, which is highly sensitive to its electronic environment. For instance, in derivatives like 4-Methyl-1-piperazinecarbonyl chloride hydrochloride, the carbonyl carbon (C=O) resonance appears significantly downfield, at approximately 165.2 ppm when measured in DMSO-d₆. In other piperazine derivatives containing a carbonyl-nitrogen bond, this peak can be observed at similar chemical shifts, for example around 167.9 ppm. mdpi.com

The carbon atoms of the piperazine ring itself typically resonate in the range of 40-55 ppm. researchgate.nettandfonline.com The exact chemical shifts are influenced by the substituent on the second nitrogen atom and the conformational dynamics of the ring. For 4-Methyl-1-piperazinecarbonyl chloride hydrochloride, the piperazine ring carbons (N-CH₂) are found at δ 45.1 ppm. In more complex systems, such as N,N'-diacylated piperazines, the analysis can be complicated by the presence of rotational isomers (rotamers) due to the partial double bond character of the amide C-N bond. rsc.orgnih.govrsc.org This can lead to the appearance of multiple signals for chemically equivalent carbons, especially at low temperatures. For example, the ¹³C NMR spectra of some N-benzoylated piperazines show four independent signals for the piperazine ring carbons at low temperatures, indicating the presence of syn and anti rotamers. rsc.orgrsc.org Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are often employed to assign these complex spectra definitively by correlating carbon atoms to their attached protons. nih.govnih.gov

The following table summarizes representative ¹³C NMR chemical shifts for carbons in this compound derivatives and related structures.

| Compound/Structure | Functional Group | Chemical Shift (δ) in ppm | Solvent | Reference |

| 4-Methyl-1-piperazinecarbonyl chloride hydrochloride | Carbonyl (C=O) | 165.2 | DMSO-d₆ | |

| 4-Methyl-1-piperazinecarbonyl chloride hydrochloride | Piperazine (N-CH₂) | 45.1 | DMSO-d₆ | |

| 4-Methyl-1-piperazinecarbonyl chloride hydrochloride | Methyl (N-CH₃) | 38.4 | DMSO-d₆ | |

| 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) | Carbonyl (C=O) | 182.8 | DMSO-d₆ | mdpi.com |

| 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) | Piperazine (C-H) | 48.6 | DMSO-d₆ | mdpi.com |

| Thiazole-piperazine derivatives | Piperazine Carbons | 45.52 - 55.84 | DMSO-d₆ | tandfonline.com |

Deuterated Solvent Selection Considerations for NMR Analysis

The choice of a suitable deuterated solvent is a critical parameter for obtaining high-quality NMR spectra of this compound and its derivatives. labinsights.nl The primary function of the deuterated solvent is to provide a lock signal for the spectrometer without introducing large interfering signals in the ¹H NMR spectrum. labinsights.nlnih.gov

Key considerations for solvent selection include:

Solubility: The analyte must be sufficiently soluble in the chosen solvent to yield a good signal-to-noise ratio in a reasonable amount of time. Piperazine derivatives exhibit a wide range of polarities, necessitating a variety of available deuterated solvents.

Chemical Stability: The solvent must be inert and not react with the analyte. This is particularly important for reactive species like this compound. For example, while Chloroform-d (CDCl₃) is a common NMR solvent, it may cause decomposition of certain reactive acyl chlorides. For this reason, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for its higher stability and solvating power for such compounds.

Solvent-Analyte Interactions: The solvent can influence the chemical shifts and the conformational equilibrium of the analyte. researchgate.net In studies of acyl-functionalized piperazines, the choice between CDCl₃ and DMSO-d₆ has been shown to significantly affect the appearance of the NMR spectrum. rsc.org For some derivatives, distinct signals for different conformers are observable in CDCl₃ but coalesce into single, averaged signals in DMSO-d₆, indicating that the solvent can alter the energy barrier for conformational exchange. rsc.orgresearchgate.net

Residual Solvent Peaks: The residual, non-deuterated solvent peak should not overlap with important analyte signals. Knowledge of the positions of these residual peaks (e.g., ~7.26 ppm for CDCl₃, ~2.50 ppm for DMSO-d₆) is essential for correct spectral interpretation. nih.gov

Water Content: The presence of water can be problematic, as it can lead to the hydrolysis of the acyl chloride moiety and introduce a broad H₂O signal in the ¹H NMR spectrum. Using dry solvents and proper sample handling techniques is crucial. labinsights.nl

Commonly used deuterated solvents for analyzing piperazine derivatives include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). researchgate.netlabinsights.nl

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (like chlorine) in a purified sample of this compound or its derivatives. This method provides a direct verification of the compound's empirical formula.

The procedure involves the combustion of a precisely weighed amount of the compound, followed by the quantitative measurement of the resulting combustion products (e.g., CO₂, H₂O, N₂). The experimental percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within a tolerance of ±0.4%, provides strong evidence for the compound's elemental composition and purity. tandfonline.com

For example, in the synthesis of new thiazole-piperazine derivatives, elemental analysis was used to confirm that the results for C, H, and N were within ±0.4% of the calculated values, thereby validating their structures. tandfonline.com While modern high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement to confirm the molecular formula, elemental analysis remains a valuable, complementary technique for confirming bulk sample purity and composition. mdpi.com

The table below shows an example of elemental analysis data for a related organic compound, demonstrating the comparison between calculated and found values.

| Compound | Element | Calculated (%) | Found (%) | Reference |

| C₈H₁₃NO₃ | Carbon (C) | 56.12 | 55.89 | researchgate.net |

| C₈H₁₃NO₃ | Hydrogen (H) | 7.65 | 7.77 | researchgate.net |

| C₈H₁₃NO₃ | Nitrogen (N) | 8.18 | 7.98 | researchgate.net |

Computational Chemistry Approaches for Piperazine 1 Carbonyl Chloride Systems

Molecular Modeling for Reaction Prediction and Optimization

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These models can be used to predict the products of chemical reactions, understand reaction mechanisms, and optimize reaction conditions, thereby accelerating the development of synthetic routes and improving yields.

The reactivity of Piperazine-1-carbonyl chloride is significantly influenced by the protonation state of the piperazine (B1678402) nitrogen atom. The lone pair of electrons on the secondary amine can participate in side reactions or be protonated, which deactivates it. Simulating the acid-base equilibria of the reaction system is crucial for optimizing reaction conditions.

Computational methods can be employed to predict the pKa values of the piperazine nitrogen in different solvent environments. This information is vital for selecting the appropriate base and solvent to ensure that the desired nucleophilic attack on the carbonyl chloride group occurs efficiently while minimizing side reactions. For instance, in the synthesis of derivatives where the secondary amine of the piperazine ring is intended to react with another electrophile, the initial reaction conditions must be carefully controlled.

Simulations can model the interaction of this compound with various bases and solvents, providing insights into the stability of the reactants and intermediates. By understanding the thermodynamics and kinetics of the proton transfer processes, reaction conditions such as pH, temperature, and solvent polarity can be fine-tuned to favor the desired product. Thermodynamic models, such as those used in CO2 capture studies with aqueous piperazine solutions, can be adapted to predict the vapor-liquid equilibrium and speciation in the reaction mixture, ensuring optimal conditions are maintained. tuwien.at

Table 1: Simulated pKa Values of Piperazine Moieties in Different Solvents This table presents hypothetical data to illustrate the concept.

| Solvent | Calculated pKa of Piperazine Nitrogen |

|---|---|

| Water | 9.8 |

| Dimethyl Sulfoxide (DMSO) | 11.2 |

| Acetonitrile (B52724) | 17.5 |

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of molecules. These methods are instrumental in elucidating the reactivity and spectroscopic properties of compounds like this compound.

DFT calculations can be used to determine the optimized geometry of this compound and to analyze its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they indicate the regions of a molecule that are most likely to be involved in chemical reactions. For this compound, the HOMO is typically localized on the piperazine ring, indicating its nucleophilic character, while the LUMO is centered on the carbonyl chloride group, highlighting its electrophilic nature.

From the electronic structure, various reactivity descriptors can be calculated. The molecular electrostatic potential (MEP) map visually represents the charge distribution and can predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would show a negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the piperazine ring, and a positive potential around the carbonyl carbon and the hydrogen atoms.

Fukui functions and local softness are other descriptors that can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. bohrium.com These calculations can guide the rational design of reactions by predicting the regioselectivity of chemical transformations.

Table 2: Calculated Electronic Properties of this compound using DFT This table presents hypothetical but realistic data based on similar compounds.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.8 D |

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a ligand and a biological target, such as a protein or nucleic acid.

Derivatives of this compound are often designed as ligands for various biological targets. Molecular docking simulations can be used to predict how these derivatives will bind to the active site of a receptor. bohrium.comnih.gov By understanding the binding mode, key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions can be identified.

This information is crucial for structure-activity relationship (SAR) studies, where the relationship between the chemical structure of a molecule and its biological activity is investigated. For example, a docking study might reveal that the carbonyl oxygen of a this compound derivative forms a critical hydrogen bond with an amino acid residue in the active site of an enzyme. This knowledge can then be used to design more potent inhibitors by modifying the structure of the derivative to enhance this interaction.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov A library of virtual compounds can be generated by computationally modifying the this compound scaffold with various substituents.

This library can then be docked into the active site of a target receptor, and the binding affinities of the compounds can be estimated using scoring functions. The top-scoring compounds can then be synthesized and tested experimentally, significantly reducing the time and cost associated with drug discovery. biorxiv.orgnih.gov This approach allows for the rapid exploration of a vast chemical space and the identification of novel lead compounds for further development.

Table 3: Example of Virtual Screening Data for this compound Derivatives against a Hypothetical Kinase Target This table presents hypothetical data to illustrate the concept.

| Derivative | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |

|---|---|---|---|

| Derivative A | -9.5 | 50 | Lys72, Asp184 |

| Derivative B | -8.2 | 250 | Leu25, Val33 |

| Derivative C | -10.1 | 20 | Lys72, Asp184, Phe185 |

Molecular Dynamics Simulations for Conformational and Mechanistic Insights

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For piperazine-based systems, including this compound, MD simulations provide crucial insights into their conformational flexibility and the mechanisms of their reactions at an atomic level. nih.govnih.gov

Conformational analysis of piperazine derivatives is essential in fields like drug design, as the three-dimensional shape of a molecule often dictates its biological activity. nih.govnih.gov Studies have shown that the flexibility of piperazine derivatives is a more significant factor in their inhibitory activity than previously assumed. nih.gov MD simulations, combined with methods like molecular docking and MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) calculations, can rationally predict how these molecules bind to biological targets such as proteins. nih.govrsc.org For instance, research on 2-substituted piperazines revealed that the axial conformation is generally preferred, a preference that can be further stabilized by intramolecular hydrogen bonds in certain derivatives. nih.gov This conformational preference directly influences how the molecule interacts with receptors. nih.gov Computational studies using MD can elucidate the key amino acid residues that interact with piperazine-based compounds, providing a basis for structure-based optimization. rsc.orgnih.gov

MD simulations are also instrumental in understanding reaction mechanisms. By simulating the dynamic behavior of molecules, researchers can observe transient states and map out energy landscapes for chemical reactions. nih.govwvu.edu For example, simulations have been used to investigate the absorption of CO2 by aqueous solutions containing piperazine derivatives. nih.govresearchgate.netuib.no These studies reveal the importance of piperazine and its carbamate (B1207046) form in accelerating the absorption process by detailing the molecular distribution and hydrogen-bonding networks within the solution. nih.govuib.no Such simulations can combine quantum mechanics (QM) with molecular mechanics (MM) in QM/MM methods to accurately model complex reaction pathways, such as the concerted mechanism of proton transfer and nucleophilic addition in reactions involving α,β-unsaturated carbonyls. nih.gov This level of detail is critical for optimizing industrial processes and designing more efficient chemical systems.

Cheminformatics and Machine Learning in Compound Design

Cheminformatics and machine learning are transforming the field of chemical design by enabling rapid, large-scale analysis and prediction of molecular properties. These computational approaches are particularly valuable in the design and optimization of compounds built around scaffolds like piperazine. nih.govyoutube.com

Prediction of Physicochemical Properties Relevant to Synthesis and Application

The synthesis and application of a chemical compound are heavily dependent on its physicochemical properties, such as solubility, melting point, pKa, and lipophilicity (logP/logD). researchgate.net Cheminformatics tools leverage large datasets of experimentally determined properties to build predictive models. For piperazine derivatives, these in silico predictions are crucial in the early stages of drug discovery to assess a compound's potential for absorption, distribution, metabolism, and excretion (ADME). researchgate.netnih.gov

By analyzing quantitative structure-property relationships (QSPR), these models can estimate a molecule's properties based solely on its chemical structure. For example, predicting the pKa of a piperazine-containing compound is vital to understand its ionization state at physiological pH, which in turn affects its ability to bind to a target receptor. nih.gov Similarly, predicting aqueous solubility and lipophilicity helps in designing compounds that can effectively cross biological membranes. researchgate.net The availability of numerous software programs and online tools allows medicinal chemists to rationally modulate these properties to enhance a compound's performance and reduce the likelihood of late-stage failures in drug development. nih.gov

Table 1: Predicted Physicochemical Properties for this compound

Integration of Machine Learning for Advanced Chemical Design

Machine learning (ML), a subset of artificial intelligence, is increasingly integrated into the chemical design process to go beyond simple property prediction. youtube.comresearchgate.net ML algorithms can learn complex patterns from vast chemical datasets to generate novel molecular structures with desired characteristics. Reinforcement learning, for instance, can be used to design chemical processes by representing them as graphs and using graph neural networks to make decisions about adding unit operations or selecting design variables. youtube.com

In the context of designing molecules like this compound derivatives, ML models can be trained to identify structural motifs that are associated with specific biological activities or desired physicochemical properties. nih.gov This allows for the de novo design of compounds tailored for a particular purpose, such as inhibiting a specific enzyme or interacting with a particular receptor. By exploring the vast chemical space computationally, ML accelerates the discovery of lead compounds and optimizes their properties, significantly shortening the drug discovery and development timeline. researchgate.net

Prediction of Activity Spectra for Substances (PASS) for Potential Applications

The Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict the likely biological activities of a compound based on its structural formula. nih.gov The PASS algorithm compares the structure of a query molecule against a large database of known bioactive substances, identifying structural similarities that suggest potential biological effects. nih.gov The output is a list of potential activities with corresponding probability scores ("Pa" for probability to be active and "Pi" for probability to be inactive).

For novel or under-investigated compounds related to this compound, PASS can be an invaluable first step in screening for potential therapeutic applications. nih.gov By inputting the structure, researchers can obtain predictions for a wide range of activities, such as enzyme inhibition, receptor agonism/antagonism, or antimicrobial effects. nih.gov For example, studies on new piperidine (B6355638) derivatives have used PASS to identify a high probability of effects on enzymes, transport systems, and ion channels, guiding subsequent experimental validation. nih.gov This in silico screening helps to prioritize research efforts, optimize costs, and reduce the number of compounds that fail in later stages of investigation. nih.gov

Table 2: List of Compounds Mentioned

Green Chemistry Principles in the Synthesis and Application of Piperazine 1 Carbonyl Chloride

Sustainable Synthetic Alternatives to Hazardous Reagents

A primary focus of green chemistry is the replacement of toxic and hazardous substances with safer alternatives. In the synthesis of Piperazine-1-carbonyl chloride and related carbamoyl (B1232498) chlorides, the traditional use of phosgene (B1210022) presents significant safety and environmental challenges.

Phosgene (COCl₂) is a highly toxic and reactive gas historically used for producing carbamoyl chlorides. scribd.comarmy.milwikipedia.orgnih.gov Its hazardous nature necessitates stringent safety protocols and specialized equipment for handling. Consequently, developing phosgene-free synthetic routes is a critical goal for sustainable chemistry.

One notable alternative involves the use of (trichloromethyl) carbonic ethers as a safer substitute for phosgene. A patented method describes the reaction of 1-methylpiperazine (B117243) with two (trichloromethyl) carbonic ethers in an organic solvent. This approach avoids the direct use of phosgene gas and has been shown to be a scalable industrial process with a significantly improved safety profile.

Another green carbonylation strategy is the use of dimethyl carbonate (DMC) as a carbonylating agent. In the presence of imidazolium-derived ionic liquids as catalysts, DMC can react with amines to selectively synthesize carbamates, offering a phosgene-free pathway to related structures. researchgate.net

| Parameter | Phosgene-Based Synthesis | (Trichloromethyl) Carbonic Ether Method |

| Carbonyl Source | Phosgene (COCl₂) | (Trichloromethyl) carbonic ethers |

| Safety | Highly toxic, requires strict handling | Safer, avoids direct phosgene use |

| Reaction Temp. | Typically 0–5°C | 15–150°C (commonly 80–115°C) |

| Reaction Time | Variable | 1–10 hours (typically 3-8 hours) |

| Yield | High | 75–87% |

| Purity | High | Up to 99.4% |

| Environmental Impact | Generates toxic waste | Minimal hazardous waste generation |

This table compares the traditional phosgene-based synthesis with a safer, phosgene-free alternative.

Reducing hazardous waste is a cornerstone of green chemistry, often addressed through atom economy, solvent choice, and reagent selection. The aforementioned phosgene-free method using (trichloromethyl) carbonic ethers exemplifies this principle by generating minimal hazardous waste compared to the traditional route.

Further strategies for waste reduction in processes involving piperazine (B1678402) derivatives include:

Catalyst Recycling: Utilizing heterogeneous or immobilized catalysts that can be easily separated from the reaction mixture and reused for multiple cycles. mdpi.com

Solvent Reduction: Employing solvent-free reaction conditions or using the reactant itself as the solvent, as seen in some Pd-catalyzed syntheses of arylpiperazines where piperazine serves as the solvent.

Biodegradable Materials: Investigating the use of biodegradable resins in solid-phase synthesis, which can mitigate waste accumulation from polymeric supports. nih.gov

High Atom Economy Reactions: Designing synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing byproducts. The synthesis of ionic liquids via methods that produce no waste demonstrates a 100% atom economy. d-nb.info

Innovative Reaction Media and Catalysis

The choice of solvent and catalytic system profoundly influences the environmental footprint of a chemical process. Innovations in these areas are crucial for developing sustainable methods for synthesizing and using this compound.

Green solvents are alternatives to traditional volatile organic compounds (VOCs) that are often toxic, flammable, and environmentally harmful. ijsr.net

Supercritical Carbon Dioxide (scCO₂): This fluid state of CO₂ exhibits properties of both a gas and a liquid and is a promising green solvent. wikipedia.org It is non-toxic, non-flammable, inexpensive, and environmentally benign. nih.gov scCO₂ has been successfully used as a reaction medium for various reactions, including carbonylations, as it offers high solubility for gases like hydrogen and rapid mass transfer, which can enhance reaction rates. nih.govumich.edu Its properties can be easily tuned by altering pressure and temperature. nih.gov

Ionic Liquids (ILs): ILs are salts that are liquid at low temperatures (typically below 100°C) and are characterized by their low vapor pressure, non-flammability, and high thermal stability. d-nb.infomdpi.com They can act as both solvents and catalysts. mdpi.com For instance, imidazolium-based ionic liquids have been shown to effectively catalyze the synthesis of carbamates from amines and dimethyl carbonate. researchgate.net Dicationic ionic liquids have also been synthesized and show promise in various applications. nih.gov

Deep Eutectic Solvents (DESs): DESs are mixtures of compounds that form a eutectic with a melting point much lower than the individual components. nih.gov They are often biodegradable, have low toxicity, and can be prepared from natural, inexpensive starting materials like choline (B1196258) chloride and urea (B33335), making them excellent green solvent candidates. nih.govmdpi.comyoutube.com DESs have been employed in various organic reactions, including those involving the protection of functional groups, and are considered a sustainable alternative to conventional solvents. mdpi.combohrium.com

Catalysis is a key principle of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions.

Catalyst-Assisted Approaches: A variety of catalytic systems have been developed for the synthesis of the piperazine scaffold. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are frequently used to form N-arylpiperazines. nih.gov To make these processes greener, research focuses on developing aerobic conditions and reducing catalyst loading. Furthermore, photoredox catalysis, often using organic photocatalysts, offers a sustainable and cost-efficient method for C-H functionalization of piperazines, allowing for late-stage modifications of the core structure. mdpi.comnih.gov

Catalyst-Free Approaches: While many modern syntheses rely on catalysts, developing efficient catalyst-free methods can offer advantages in terms of cost, product purification, and avoiding metal contamination. The reaction of piperazine with (trichloromethyl) carbonic ethers is an example of a high-yield reaction that can proceed without a specific catalyst under reflux conditions.

Eliminating the solvent entirely represents an ideal green chemistry scenario, as solvents often account for the majority of waste in a chemical process.

Solvent-free synthesis of piperazine derivatives has been successfully demonstrated. researchgate.net For example, a palladium-catalyzed methodology for producing arylpiperazines can be performed under aerobic and solvent-free conditions, in some cases using an excess of piperazine itself as the reaction medium. This approach is not only eco-friendly but also cost-effective. The synthesis of certain carbamates using ionic liquids as catalysts has also been achieved under solvent-free conditions, highlighting a simple and sustainable protocol. researchgate.net These methods reduce waste, simplify workup procedures, and lower energy consumption associated with solvent removal.

Energy-Efficient Synthesis Techniques

In the pursuit of greener chemical processes, energy efficiency stands as a critical pillar. For the synthesis of this compound, a key intermediate in the pharmaceutical and agrochemical industries, researchers are increasingly turning to energy-efficient techniques that minimize environmental impact while maximizing reaction outcomes. These modern methods present significant improvements over traditional heating approaches, which are often characterized by prolonged reaction times and reliance on high-boiling point solvents.

Microwave-Assisted Organic Synthesis Methodologies

Microwave-Assisted Organic Synthesis (MAOS) has revolutionized chemical synthesis by offering a rapid and efficient heating method. beilstein-journals.org By directly targeting polar molecules within the reaction mixture, microwave irradiation ensures uniform and instantaneous heating, leading to dramatically reduced reaction times and often enhanced product yields. beilstein-journals.orgmdpi.commdpi.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of piperazine. mdpi.com